2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid
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Overview
Description
2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid: is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 618077-55-7
Molecular Weight: 383.467 g/mol
This compound belongs to the class of thiazolidinones and contains a chromene moiety. It is used in early discovery research due to its rarity and uniqueness . analytical data for this product is not provided by Sigma-Aldrich, and buyers are responsible for confirming its identity and purity.
Preparation Methods
The synthetic routes for 2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid are not extensively documented. Industrial production methods remain limited due to its specialized nature.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products:: Specific major products resulting from these reactions would depend on reaction conditions and substituents.
Scientific Research Applications
2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid finds applications in:
Chemistry: As a building block for novel compounds.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential therapeutic applications.
Industry: Rare chemicals for specialized purposes.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique chromene-thiazolidinone hybrid structure sets it apart. Similar compounds include (5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid .
Properties
CAS No. |
618077-55-7 |
---|---|
Molecular Formula |
C15H13NO5S3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C15H13NO5S3/c17-14-13(23-15(22)16(14)5-6-24(18,19)20)8-10-7-11-3-1-2-4-12(11)21-9-10/h1-4,7-8H,5-6,9H2,(H,18,19,20)/b13-8- |
InChI Key |
YFGBJUZWFSVVBI-JYRVWZFOSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Origin of Product |
United States |
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